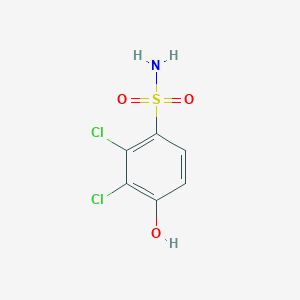

2,3-Dichloro-4-hydroxybenzenesulfonamide

Description

Properties

IUPAC Name |

2,3-dichloro-4-hydroxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO3S/c7-5-3(10)1-2-4(6(5)8)13(9,11)12/h1-2,10H,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORXZCIRXHWOIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499773-02-2 | |

| Record name | 2,3-dichloro-4-hydroxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,3 Dichloro 4 Hydroxybenzenesulfonamide

Precursor Synthesis and Starting Material Derivatization for 2,3-Dichloro-4-hydroxybenzenesulfonamide Production

The production of this compound begins with the synthesis of key precursors. A common starting point is the preparation of 2,3-dichloro-4-hydroxyaniline. One documented method for synthesizing this precursor involves the reduction of 2,3-dichloro-4-phenylazo phenol. google.com This reaction can be carried out using sodium borohydride in an ethanol solution at temperatures ranging from 0-25°C for 2-6 hours. google.com This approach avoids the need for pressurized hydrogen and expensive metal catalysts like Raney nickel, offering high yields of over 90%. google.com Another method utilizes hydrazine hydrate or sodium hydrosulfite as the reducing agent in an aqueous sodium hydroxide solution. google.com

An alternative route to a related intermediate, 4-amino-2,3-dichlorophenol, starts with 2,3-dichlorophenol. chemicalbook.com This is first reacted with a diazonium salt solution derived from aniline to form 2,3-dichloro-4-phenylazophenol. chemicalbook.com Subsequently, this intermediate is reduced to 4-amino-2,3-dichlorophenol. chemicalbook.comambeed.com The reduction can be performed using sodium borohydride in ethanol, yielding a light pink crystalline product. chemicalbook.compatsnap.com

Once the substituted aniline or phenol precursor is obtained, the next critical step is the introduction of the sulfonyl group, a process known as sulfonation. Specifically, chlorosulfonation is used to create the sulfonyl chloride intermediate. This typically involves reacting the precursor with chlorosulfonic acid. wikipedia.org The resulting sulfonyl chloride is then reacted with ammonia or an ammonia source to form the final sulfonamide.

Table 1: Selected Precursors and Synthetic Routes

| Precursor | Starting Material(s) | Key Reagents | Typical Yield | Reference(s) |

|---|---|---|---|---|

| 2,3-Dichloro-4-hydroxyaniline | 2,3-Dichloro-4-phenylazo phenol | Sodium borohydride, Ethanol | >90% | google.com |

| 2,3-Dichloro-4-hydroxyaniline | 2,3-Dichloro-4-phenylazo phenol | Hydrazine hydrate or Sodium hydrosulfite, NaOH (aq) | >95% | google.com |

| 4-Amino-2,3-dichlorophenol | 2,3-Dichlorophenol, Aniline | NaNO₂, HCl, NaOH, Sodium borohydride | 95% | chemicalbook.com |

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing byproducts and reaction time. Key parameters that are typically optimized include temperature, solvent, molar ratio of reactants, and reaction time. tandfonline.comresearchgate.net

For the sulfonation step, the reaction rate is highly dependent on temperature. mdpi.com An increase in temperature generally accelerates the reaction, but excessive heat can lead to the formation of undesired byproducts or decomposition. mdpi.comresearchgate.net For instance, in gas-liquid sulfonation reactions, increasing the temperature from 30°C to 50°C was found to significantly enhance the active substance content. mdpi.com Similarly, the molar ratio of the sulfonating agent (e.g., sulfur trioxide or chlorosulfonic acid) to the aromatic precursor is a critical factor. mdpi.comacs.org While a higher ratio can lead to more complete conversion, an excessive amount may promote over-sulfonation and side reactions. mdpi.com

The choice of solvent can also influence reaction outcomes. While some sulfonations are performed neat, the use of a solvent can help control the reaction temperature and improve selectivity. dntb.gov.ua Recent studies in sulfonamide synthesis have explored environmentally benign solvent systems like ethanol:water to improve reaction efficiency and simplify purification. tandfonline.com

In the final amination step, where the sulfonyl chloride is converted to the sulfonamide, optimization involves controlling the temperature (often cooled to 0–5°C) and the amount of base used. tandfonline.com A study using lithium hydroxide monohydrate as the base found that using 0.5 equivalents at 0–5°C resulted in excellent yields within minutes, demonstrating how minimizing excess reagents can enhance efficiency. tandfonline.com

Table 2: Parameters for Optimization in Sulfonamide Synthesis

| Parameter | General Effect | Optimization Goal | Reference(s) |

|---|---|---|---|

| Temperature | Affects reaction rate and byproduct formation. | Balance reaction speed with selectivity; avoid decomposition. | mdpi.com |

| Reactant Molar Ratio | Influences conversion efficiency and side reactions. | Achieve high conversion without over-reacting or wasting reagents. | mdpi.com |

| Solvent | Can control reaction heat and influence selectivity. | Select a solvent that provides good yield and is environmentally friendly. | tandfonline.comdntb.gov.ua |

| Base (for amination) | Neutralizes HCl byproduct and catalyzes the reaction. | Use the minimum effective amount to reduce waste and reaction time. | tandfonline.com |

| Reaction Time | Determines the extent of the reaction. | Minimize time to increase throughput without sacrificing yield. | tandfonline.com |

Novel Synthetic Routes to this compound Analogs

The development of novel synthetic methodologies is a key focus in modern organic chemistry, aiming for greater efficiency, safety, and molecular diversity.

Phosgene-Free Synthetic Approaches for Sulfonamide Derivatives

Phosgene is a highly toxic chemical traditionally used in some synthetic pathways. Modern approaches actively seek to replace it with safer alternatives. quora.comsigmaaldrich.com For the synthesis of sulfonamides and their derivatives, phosgene is not a standard reagent; the classical and most common method involves the reaction of a sulfonyl chloride with an amine. nih.gov This pathway is inherently phosgene-free.

Further innovations in phosgene-free synthesis focus on the generation of the sulfonyl intermediate itself. Instead of relying on potentially hazardous chlorinating agents, greener methods are being developed. For example, one-pot methods that start from thiols and convert them directly to sulfonamides using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents have been reported. researchgate.net Another approach involves the direct oxidative coupling of thiols and amines using copper catalysts. rsc.org These methods avoid the isolation of the often unstable sulfonyl chloride intermediate and represent a safer and more streamlined process. rsc.orgnih.gov Carbon dioxide has also been explored as a benign alternative to phosgene for the synthesis of urea derivatives, which can be precursors for other nitrogen-containing compounds. ionike.com

C-H Functionalization Strategies in Benzenesulfonamide (B165840) Synthesis

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the modification of complex molecules in later stages of a synthetic sequence (late-stage functionalization). acs.orgwikipedia.org This strategy avoids the need for pre-functionalized starting materials, making synthetic routes more efficient and atom-economical. nih.gov

In the context of benzenesulfonamides, the sulfonamide group itself can act as a directing group, guiding the functionalization to a specific C-H bond on the aromatic ring, typically the ortho position. acs.orgrsc.org This has been used to perform a variety of transformations, including olefination, arylation, alkylation, and halogenation. acs.org For example, rhodium and palladium catalysts have been successfully employed to achieve site-selective C-H activation on aryl sulfonamides. rsc.orgnih.gov This allows for the direct synthesis of diverse analogs from a common sulfonamide core, which is highly valuable for creating libraries of related compounds. nih.govnih.gov This late-stage modification capability is a significant advantage, enabling the rapid diversification of drug-like molecules. nih.govacs.orgmpg.de

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com The synthesis of this compound can be evaluated and improved through the lens of the 12 principles of green chemistry.

Prevention : It is better to prevent waste than to treat it. tandfonline.com One-pot synthesis methods, which combine multiple reaction steps without isolating intermediates, are a prime example of waste prevention. nih.govrsc.org

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. buecher.de C-H functionalization strategies exhibit high atom economy by avoiding the use of protecting groups and pre-functionalized substrates. nih.gov

Less Hazardous Chemical Syntheses : Methods should use and generate substances with little or no toxicity. tandfonline.com This principle is exemplified by the development of phosgene-free routes and the use of greener oxidants and solvents. researchgate.netchemistryworld.com

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. researchgate.net Research into conducting sulfonamide synthesis in sustainable solvents like water, ethanol, or deep eutectic solvents aligns with this principle. researchgate.netresearchgate.net

Catalysis : Catalytic reagents are superior to stoichiometric reagents. tandfonline.com The use of rhodium, palladium, or copper catalysts in C-H functionalization and coupling reactions is a key example, as small amounts of catalyst can facilitate many turnovers. rsc.orgrsc.orgnih.gov

By applying these principles, the synthesis of sulfonamides can be made more efficient, cost-effective, and environmentally friendly. rsc.orgrscspecialitychemicals.org.uk

Structural Modification and Derivatization Studies of 2,3 Dichloro 4 Hydroxybenzenesulfonamide

Rational Design of 2,3-Dichloro-4-hydroxybenzenesulfonamide Derivatives

The rational design of derivatives based on the this compound scaffold is primarily guided by structure-activity relationship (SAR) studies, which aim to understand how chemical structure correlates with biological activity. ajchem-b.com A predominant focus of these design efforts has been the development of potent and selective inhibitors of carbonic anhydrase (CA) isoforms, which are implicated in various diseases. nih.gov

A key design principle, often referred to as the "tail approach," involves modifying substituents on the benzenesulfonamide (B165840) ring. nih.gov In this model, the sulfonamide moiety (–SO₂NH₂) acts as a crucial "anchor" or "zinc-binding group," coordinating with the Zn(II) ion in the active site of carbonic anhydrase enzymes. The substituted benzene (B151609) ring serves as the core scaffold, while the various substituents appended to it are considered "tails" that can be modified to achieve desired properties. nih.gov

The design strategy often involves a "ring with two tails" approach, where the core is a halogenated benzenesulfonamide. nih.gov The first tail can be a substituent containing groups like carbonyl, carboxyl, hydroxyl, or ether, while the second tail might consist of aryl or alkyl groups attached via a sulfanyl or sulfonyl linker. The interplay between these tails and their connection to the benzene ring is critical for determining selectivity towards different CA isoforms such as CA VII, CA IX, CA XII, or CA XIV. nih.gov

Furthermore, the presence of both hydrophilic regions (like the hydroxyl and sulfonamide groups) and lipophilic regions (the aromatic ring) in the scaffold is considered advantageous for improving pharmacokinetic properties. ajchem-b.com A well-designed balance can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles, making the resulting derivatives more viable as therapeutic agents. ajchem-b.com

Table 1: Key Principles in the Rational Design of this compound Derivatives

| Design Principle | Role in Derivative Design | Target Property |

|---|---|---|

| Sulfonamide Moiety | Acts as a zinc-binding anchor in the active site of carbonic anhydrases. | Potent inhibition of the target enzyme. |

| "Tail" Modifications | Varying substituents on the benzene ring to interact with different residues in the enzyme's active site. | Enhanced potency and isoform selectivity. |

| Hydrophilic/Lipophilic Balance | The interplay between polar groups (-OH, -SO₂NH₂) and the nonpolar benzene ring. | Improved pharmacokinetic (ADME) properties. |

| Halogenation Pattern | The presence and position of chlorine atoms orient the ring within the active site. | Increased binding affinity and selectivity. |

Synthetic Approaches for C-Substitution on the Benzene Ring of this compound

Direct C-substitution on the highly substituted this compound ring presents significant synthetic challenges. The benzene ring is decorated with two electron-withdrawing chlorine atoms and a sulfonamide group, and one strongly electron-donating hydroxyl group. The positions ortho and para to the activating hydroxyl group, which would be the most likely sites for electrophilic aromatic substitution, are already occupied by chlorine atoms.

Given these constraints, the synthesis of derivatives with additional C-substituents typically relies on building the desired substituted ring system from appropriately chosen precursors rather than modifying the parent compound. However, some general reactions applicable to less substituted aromatic rings could theoretically be adapted.

One potential, albeit challenging, approach for introducing an acyl group would be the Friedel-Crafts acylation. khanacademy.org This reaction involves treating an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). For a dichlorophenol derivative, this reaction would likely be directed to the position ortho to the hydroxyl group, but in the case of this compound, this position is sterically hindered and electronically deactivated. A plausible synthetic route to a C-acylated derivative would involve a multi-step synthesis starting from a different precursor, for example, the Baeyer-Villiger oxidation of a previously synthesized substituted acetophenone. google.com

Table 2: Potential Synthetic Strategies for C-Substituted Analogs

| Reaction Type | Reagents and Conditions | Potential Product | Challenges |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), Lewis acid (e.g., AlCl₃) | C-acylated derivative | Low reactivity of the substituted ring, potential for side reactions, and harsh conditions. |

| Multi-step Synthesis from Precursors | e.g., p-Dichlorobenzene -> 2,5-dichloroacetophenone -> Baeyer-Villiger oxidation -> Hydrolysis | C-substituted dichlorophenol intermediate for further functionalization | Requires a lengthy synthetic sequence; not a direct modification of the target compound. |

Modification of the Sulfonamide Moiety in this compound Analogs

The sulfonamide group is a cornerstone of the biological activity of this class of compounds, but it also offers opportunities for structural modification to fine-tune their properties. The classic laboratory synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org This allows for the preparation of a wide array of N-substituted sulfonamide derivatives.

By starting with the corresponding 2,3-dichloro-4-hydroxybenzenesulfonyl chloride, one could react it with various amines to generate a library of N-substituted analogs. These modifications can alter the hydrogen-bonding capabilities, polarity, and steric profile of the sulfonamide moiety, which in turn can influence binding affinity and selectivity for the target enzyme.

For instance, N-alkylation of the sulfonamide nitrogen has been shown to significantly impact biological activity. In the context of carbonic anhydrase inhibitors, a free -NH₂ or -NHR group is often essential for zinc binding, and N-dialkylation can lead to a loss of affinity. nih.gov However, introducing different functional groups via N-substitution can lead to new interactions within the enzyme's active site.

Table 3: Representative Modifications of the Sulfonamide Moiety

| Modification Type | Synthetic Approach | Example Reagents | Potential Impact |

|---|---|---|---|

| N-Alkylation | Reaction of the sulfonamide with an alkyl halide in the presence of a base. | Methyl iodide, Ethyl bromide | Alters steric bulk and may disrupt key hydrogen bonds, potentially reducing activity. |

| N-Arylation | Coupling with an aryl halide, often under metal catalysis. | Bromobenzene, Palladium catalyst | Introduces a bulky, lipophilic group, which could form new interactions in a hydrophobic pocket. |

| Formation of N-Acylsulfonamides | Acylation with an acyl chloride or anhydride. | Acetyl chloride | Increases the electron-withdrawing nature of the group and changes its hydrogen-bonding pattern. |

| Reaction with Amines | Reaction of the corresponding sulfonyl chloride with various amines. | Ammonia, primary amines (R-NH₂), secondary amines (R₂NH) | Generates a diverse library of primary, secondary, and tertiary sulfonamide derivatives. wikipedia.orgnih.gov |

Derivatization of the Hydroxyl Group in the this compound Scaffold

The phenolic hydroxyl group at the C4 position is another key site for derivatization. Its modification can significantly alter the compound's solubility, hydrogen-bonding capacity, and metabolic stability. Common derivatization strategies for phenolic hydroxyl groups include conversion to ethers or esters.

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers from phenols. miracosta.edulumenlearning.com This reaction involves deprotonating the phenol with a base (such as sodium hydroxide or potassium hydroxide) to form a more nucleophilic phenoxide ion. The phenoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. This method is versatile and can be used to introduce a variety of alkyl or substituted alkyl groups.

Esterification (Acylation): The hydroxyl group can be readily converted into an ester through acylation. oup.com This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine to neutralize the acidic byproduct. oup.com Acetylation, for example, can be performed using acetic anhydride. oup.com This modification masks the polar hydroxyl group, making the molecule more lipophilic.

Table 4: Common Derivatization Reactions for the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Williamson Ether Synthesis | 1. Base (e.g., NaOH, KOH) 2. Alkyl halide (e.g., CH₃I, CH₃CH₂Br) | Ether (-OR) |

| Acylation / Esterification | Acyl chloride (e.g., CH₃COCl) or Acid anhydride (e.g., (CH₃CO)₂O), often with a base (e.g., pyridine) | Ester (-OCOR) |

Impact of Halogenation Patterns on the Biological Activity of this compound Derivatives

The number, position, and type of halogen substituents on the benzenesulfonamide ring have a profound impact on biological activity. In the context of carbonic anhydrase inhibition, halogens play a critical role in orienting the inhibitor within the enzyme's active site, thereby affecting both binding affinity and isoform selectivity. nih.gov

Studies have shown that chlorinated pyrrolidinone-based benzenesulfonamide derivatives bind more strongly to CA isoenzymes than their non-chlorinated counterparts. nih.gov The presence of a chlorine or bromine atom at the 2-position of the benzenesulfonamide ring can effectively orient the scaffold, influencing how the "tails" interact with different regions of the active site. nih.gov

The choice between different halogens (e.g., chlorine vs. bromine) can also be a determining factor in activity. For example, in a series of antimicrobial flavonoid derivatives, it was found that inhibitory activity against both Gram-positive and Gram-negative bacteria increased in the order of fluorine to iodine, suggesting that the size of the halogen atom may be a more dominant factor than its electronic properties in that particular scaffold. acs.org In another study of antimicrobial flavonoids, a 6-chloro-8-nitroflavone showed potent inhibitory activity against pathogenic bacteria, while a 6-bromo-8-nitroflavone also demonstrated significant inhibition, highlighting the positive contribution of both chlorine and bromine to bioactivity. nih.gov

These findings underscore the importance of the halogenation pattern in the rational design of benzenesulfonamide derivatives, as subtle changes can lead to significant differences in biological profiles.

Table 5: Influence of Halogenation on Biological Activity

| Halogenation Feature | Observed Impact | Example Context |

|---|---|---|

| Presence vs. Absence of Chlorine | Chlorinated derivatives show stronger binding to carbonic anhydrases. nih.gov | Carbonic Anhydrase Inhibition |

| Position of Halogen | A halogen at the ortho-position (C2) helps orient the inhibitor in the active site. nih.gov | Carbonic Anhydrase Inhibition |

| Type of Halogen (Cl vs. Br) | Both chlorine and bromine can contribute positively to antimicrobial activity. nih.gov | Antimicrobial Activity |

| Halogen Size (F to I) | Increasing halogen size can lead to enhanced antibacterial properties. acs.org | Antibacterial Activity in Flavonoids |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlation between Molecular Structure of 2,3-Dichloro-4-hydroxybenzenesulfonamide Analogs and In Vitro Biological Activity

The biological activity of benzenesulfonamide (B165840) derivatives is intricately linked to their molecular structure. The this compound scaffold possesses several key features that can be systematically modified to probe and optimize its interaction with biological targets. SAR studies on analogous compounds, particularly as inhibitors of enzymes like carbonic anhydrases (CAs), provide valuable insights into the potential activity of this specific scaffold. nih.govnih.gov

The sulfonamide moiety (-SO₂NH₂) is a critical pharmacophore in many biologically active benzenesulfonamides. openaccesspub.org It is known to coordinate with the zinc ion present in the active site of metalloenzymes such as carbonic anhydrases. nih.gov Modifications of the sulfonamide group, for instance, by N-alkylation or N-arylation, can significantly impact the binding affinity and selectivity.

The substitution pattern on the aromatic ring is another determinant of biological activity. In the case of this compound, the chlorine atoms at positions 2 and 3 contribute to the compound's lipophilicity and electronic properties. The position of these halogen substituents can influence the orientation of the molecule within a binding pocket. mdpi.com For instance, studies on other chlorinated benzenesulfonamides have shown that the presence and position of chlorine atoms can enhance binding affinity. mdpi.com

The hydroxyl group at the 4-position is a key feature, capable of acting as a hydrogen bond donor and acceptor. This functionality can form crucial interactions with amino acid residues in the active site of a target protein, thereby anchoring the molecule and contributing to its inhibitory potency. The interplay between the hydroxyl group and the adjacent chlorine atoms can also modulate the acidity of the hydroxyl proton, which may be important for its biological function.

Systematic modifications of the this compound scaffold and the subsequent evaluation of the in vitro biological activity of the resulting analogs are essential for establishing a comprehensive SAR. A hypothetical SAR study could involve the variations summarized in the interactive table below.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

| Modification | Rationale | Expected Impact on In Vitro Activity |

|---|---|---|

| Variation of substituents on the sulfonamide nitrogen | To explore the steric and electronic requirements of the binding pocket. | Small alkyl or aryl groups may enhance affinity, while bulky groups could lead to steric hindrance. |

| Modification of the hydroxyl group | To assess the importance of hydrogen bonding at the 4-position. | Conversion to a methoxy (B1213986) group would eliminate hydrogen bond donation, likely reducing activity if this interaction is critical. |

| Alteration of the chlorine substitution pattern | To understand the role of halogen bonding and lipophilicity. | Shifting the chlorine atoms to other positions (e.g., 2,4- or 3,5-dichloro) would help to map the topology of the binding site. |

| Introduction of additional substituents on the aromatic ring | To probe for additional binding interactions. | Small electron-donating or electron-withdrawing groups could fine-tune the electronic properties and potentially form new interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nanobioletters.com For this compound derivatives, QSAR models can be developed to predict their inhibitory potency against a specific biological target, thereby prioritizing the synthesis of the most promising candidates. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of this compound analogs with their experimentally determined in vitro biological activities (e.g., IC₅₀ or Kᵢ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For benzenesulfonamide derivatives, relevant descriptors in a QSAR model might include:

Hydrophobicity: LogP or ClogP values, which are influenced by the chlorine and hydroxyl groups.

Electronic Properties: Hammett constants or calculated atomic charges, reflecting the electron-withdrawing nature of the chlorine atoms and the sulfonamide group.

Steric Parameters: Molar refractivity (MR) or Taft steric parameters, describing the size and shape of different substituents.

Topological Indices: Connectivity indices that capture the branching and complexity of the molecular structure.

A hypothetical QSAR equation for a series of this compound derivatives might take the following form:

log(1/IC₅₀) = β₀ + β₁(LogP) + β₂(σ) + β₃(MR)

Where β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis. Such a model could reveal, for example, that an optimal balance of hydrophobicity and specific electronic properties is required for high inhibitory activity.

Table 2: Key Parameters in QSAR Modeling of Benzenesulfonamide Derivatives

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Training Set | A diverse set of compounds with known activities used to build the model. | Should include analogs with variations at the sulfonamide, hydroxyl, and aromatic ring positions. |

| Test Set | An independent set of compounds used to validate the predictive ability of the model. | Crucial for ensuring the model's generalizability to new, untested compounds. |

| Molecular Descriptors | Numerical representations of the chemical and physical properties of the molecules. | Descriptors related to hydrophobicity, electronics, and sterics are likely to be important. |

| Statistical Method | The algorithm used to correlate descriptors with activity. | Methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are commonly used. |

| Validation Metrics | Statistical measures of the model's goodness-of-fit and predictive power (e.g., r², q²). | High values of these metrics indicate a robust and predictive QSAR model. |

Pharmacophore Modeling Based on the this compound Scaffold

Pharmacophore modeling is a powerful computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov A pharmacophore model for this compound derivatives would serve as a 3D template for designing new compounds with improved potency and selectivity.

Based on the structure of this compound, a hypothetical pharmacophore model would likely include the following features:

Hydrogen Bond Acceptor (HBA): The oxygen atoms of the sulfonamide group.

Hydrogen Bond Donor (HBD): The hydrogen atom of the sulfonamide group and the hydrogen atom of the hydroxyl group.

Aromatic Ring (AR): The dichlorinated benzene (B151609) ring, which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Feature (HY): The two chlorine atoms, which contribute to the lipophilicity of the molecule.

The spatial arrangement of these features is critical for optimal interaction with a biological target. For instance, in the context of carbonic anhydrase inhibition, the sulfonamide group is known to be a key zinc-binding feature, while the substituted aromatic ring extends into the active site cavity, making additional contacts with amino acid residues.

The development of a pharmacophore model can be either ligand-based or structure-based. A ligand-based approach would involve aligning a set of active this compound analogs and extracting the common chemical features. A structure-based approach would utilize the 3D structure of the target protein in complex with a ligand to define the key interaction points.

Table 3: Potential Pharmacophoric Features of the this compound Scaffold

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Sulfonyl oxygens | Interaction with hydrogen bond donor residues in the active site. |

| Hydrogen Bond Donor | Sulfonamide N-H, Hydroxyl O-H | Interaction with hydrogen bond acceptor residues in the active site. |

| Aromatic Ring | Dichlorinated benzene ring | π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine). |

| Hydrophobic Feature | Chlorine atoms | Van der Waals interactions with hydrophobic residues in the active site. |

Chemoinformatics Approaches in this compound Research

Chemoinformatics encompasses a wide range of computational techniques used to analyze and interpret chemical data. In the research of this compound, chemoinformatics plays a vital role in accelerating the drug discovery process. Beyond QSAR and pharmacophore modeling, other chemoinformatic approaches can be applied:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of this compound derivatives into the active site of a target protein can provide detailed insights into their binding mode and help to rationalize the observed SAR. rsc.org

Virtual Screening: Large chemical databases can be screened in silico to identify novel compounds that are likely to be active based on a pharmacophore model or by docking them into a target structure. This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

ADMET Prediction: Chemoinformatic models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives. This allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles.

Similarity and Diversity Analysis: These methods are used to analyze the chemical space of a library of compounds. Similarity searching can identify compounds with similar structures to a known active molecule, while diversity analysis ensures that a wide range of chemical scaffolds is explored in a screening campaign.

The integration of these chemoinformatic tools provides a comprehensive framework for the rational design and optimization of this compound-based therapeutic agents.

Molecular Mechanism of Action and Biological Target Identification

In Vitro Enzyme Inhibition Studies by 2,3-Dichloro-4-hydroxybenzenesulfonamide and Its Analogs

In vitro studies provide a controlled environment to assess the direct inhibitory effects of compounds on purified enzymes. The benzenesulfonamide (B165840) scaffold, particularly with halogen and hydroxyl substitutions, has been a subject of extensive investigation against several enzyme classes.

The sulfonamide group is a classic zinc-binding function, making sulfonamides a cornerstone class of carbonic anhydrase (CA) inhibitors. nih.gov CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in various physiological processes. nih.gov Derivatives of benzenesulfonamide have been extensively studied for their inhibitory activity against a panel of human (h) CA isozymes.

Research has shown that sulfonamide derivatives can exhibit potent, often nanomolar, inhibition constants (Ki) against various hCA isoforms. nih.govmdpi.com These studies typically evaluate inhibition against the cytosolic isoforms hCA I and hCA II, as well as the transmembrane, tumor-associated isoforms hCA IX and hCA XII. mdpi.comresearchgate.net For instance, novel series of sulfonamides incorporating moieties like indolylchalcone-triazoles or aroylhydrazones have demonstrated significant inhibition. nih.govresearchgate.net While hCA I is often less inhibited, many derivatives show low nanomolar activity against the physiologically dominant hCA II and the cancer-related hCA IX and hCA XII. mdpi.comresearchgate.net The inhibitory power and selectivity are heavily influenced by the substitutions on the benzenesulfonamide ring.

Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Select Sulfonamide Derivatives

Illustrative data showing the range of inhibition constants (Ki) for various sulfonamide derivatives against different hCA isozymes, demonstrating the potent but variable inhibition profile typical for this class of compounds.

| Sulfonamide Derivative Class | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) |

|---|---|---|---|---|

| Aroylhydrazone Sulfonamides | 86.4 nM - 32.8 µM | 0.56 - 17.1 nM | 4.5 - 553 nM | 0.85 - 376 nM |

| Imide-Sulfonamides | 49 nM - >10,000 nM | 2.4 - 4515 nM | 9.7 - 7766 nM | 14 - 316 nM |

| Indolylchalcone-Triazole Sulfonamides | 18.8 - >100 nM | < 100 nM | < 100 nM | 10 - 41.9 nM |

Lipoxygenases (LOX) are enzymes crucial to the metabolism of arachidonic acid into leukotrienes, which are mediators of inflammation. nih.govrsc.org Consequently, LOX inhibitors are investigated as potential anti-inflammatory agents. nih.gov The structure-activity relationship (SAR) studies of potential LOX inhibitors have explored various substitutions on aromatic rings.

Interestingly, research on certain classes of 5-LOX inhibitors has indicated that the specific substitution pattern of the dichlorophenyl group is critical for activity. In one study of 3,5-dinitrobenzoate (B1224709) analogues, substitution with a 2,3-dichlorophenyl group was found to decrease the inhibitory activity against 5-LOX. nih.gov Another SAR study on a different molecular scaffold showed that 2,6-dichloro and 3,5-dichloro derivatives had higher potency in inhibiting 5-LOX activity compared to 2,3-dichloro and 3,4-dichloro derivatives. nih.gov This suggests that for at least some inhibitor scaffolds, the 2,3-dichloro substitution pattern, as found in this compound, may not be optimal for potent lipoxygenase inhibition.

Relative Potency of Dichloro-Substituted Derivatives as 5-LOX Inhibitors

Comparative data from structure-activity relationship studies on select scaffolds.

| Substitution Pattern | Observed 5-LOX Inhibitory Potency | Source Finding |

|---|---|---|

| 2,3-Dichloro | Lower Potency / Decreased Activity | nih.gov |

| 3,4-Dichloro | Lower Potency | nih.gov |

| 2,6-Dichloro | Higher Potency | nih.gov |

| 3,5-Dichloro | Higher Potency | nih.gov |

Dipeptidyl peptidase-4 (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes. eurekaselect.comresearchgate.net The approved DPP-IV inhibitors, often called "gliptins," belong to distinct chemical classes, such as cyanopyrrolidines, and are not typically based on a simple benzenesulfonamide structure. nih.govnih.gov While a wide variety of chemical scaffolds have been explored as DPP-IV inhibitors, the available literature does not prominently feature this compound or its direct analogs as significant inhibitors of this enzyme. researchgate.net

Receptor Binding Assays for this compound

Receptor binding assays are used to determine if a compound can physically interact with a receptor, acting as either an agonist (activator) or an antagonist (blocker).

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. nih.govfrontiersin.org It is a significant drug target, particularly for insulin-sensitizing agents. nih.gov The ligands that activate PPARγ are structurally diverse and include both synthetic molecules and natural products. nih.govnih.gov While PPARγ is a target for various pathologies, and its expression can be modulated by inflammatory states, there is no direct evidence in the reviewed scientific literature to suggest that this compound functions as a modulator of this receptor. nih.gov

The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). scbt.com It is expressed in various cells, including microglia in the central nervous system, and has emerged as a crucial target for the development of treatments for chronic and neuropathic pain. nih.govnih.gov Consequently, the discovery of selective P2X4 receptor antagonists is an active area of research. nih.govfrontiersin.org Studies have identified several potent and selective antagonists, such as 5-BDBD and NP-1815-PX, which have distinct and complex chemical structures. scbt.comnih.gov However, the scientific literature does not currently indicate that this compound has been investigated for or identified as having significant interactions with the P2X4 receptor. nih.gov

Lack of Scientific Data on the Molecular and Biological Actions of this compound

Despite a comprehensive search of available scientific literature, no specific research findings detailing the molecular mechanism of action or biological targets for the chemical compound this compound were identified. Consequently, the requested detailed article focusing on its cellular pathway modulation, specific protein targets, and the biochemical characterization of its interactions cannot be provided at this time.

The inquiry for in-depth information on the following aspects of this compound yielded no specific results:

Biochemical Characterization of this compound-Target Interactions:In the absence of identified biological targets, there is no biochemical data describing the nature of any potential interactions, such as binding affinity, kinetics, or functional consequences.

While research exists on other structurally related benzenesulfonamide compounds, the strict requirement to focus solely on this compound prevents the inclusion of such data, as the biological activities of chemical compounds are highly specific to their unique molecular structure.

Further research and investigation into this compound are necessary to determine its pharmacological profile and potential therapeutic applications. At present, its biological effects and molecular mechanisms remain uncharacterized in the public scientific domain.

Computational and Theoretical Studies of 2,3 Dichloro 4 Hydroxybenzenesulfonamide

Quantum Chemical Calculations of 2,3-Dichloro-4-hydroxybenzenesulfonamide Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, flowing from its electron distribution. Methods like Density Functional Theory (DFT) and semi-empirical methods (such as PM6) are employed to calculate optimized molecular geometries, electronic properties, and total energy. researchgate.netscispace.com For this compound, these calculations would provide insight into its reactivity, stability, and spectroscopic characteristics.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the analysis of the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. For this compound, electron-rich areas are expected around the oxygen atoms of the hydroxyl and sulfonyl groups, as well as the sulfonamide nitrogen, while the hydrogen atoms would be electron-deficient.

Table 1: Predicted Electronic Properties of this compound Note: These values are illustrative and based on typical results for similar aromatic sulfonamides. Actual values would require specific calculations.

| Property | Predicted Value / Description |

|---|---|

| HOMO Energy | Relatively low, associated with the electron-donating phenyl ring and hydroxyl group. |

| LUMO Energy | Relatively low, influenced by the electron-withdrawing sulfonamide and chlorine groups. |

| HOMO-LUMO Gap (ΔE) | Moderate, indicating a balance of stability and potential reactivity. |

| Dipole Moment | Significant, due to the presence of polar SO₂, OH, and NH₂ groups. |

| Molecular Electrostatic Potential | Negative potential (red/yellow) localized on oxygen and nitrogen atoms; Positive potential (blue) on the hydroxyl and amide protons. |

Molecular Dynamics Simulations of this compound in Biological Systems

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. rsc.org For this compound, MD simulations are invaluable for predicting its behavior within a biological environment, such as the active site of a target enzyme. digitellinc.comacs.org A primary application is to assess the stability of the ligand-protein complex formed after an initial docking pose is established.

Simulations track the trajectory of the ligand within the binding pocket, providing insights into the conformational changes of both the ligand and the protein. Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable, low RMSD value over the simulation time suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the protein. High RMSF values in the active site might suggest induced-fit binding.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein, quantifying the stability of these crucial interactions.

For this compound, MD simulations within a target like human carbonic anhydrase II (hCAII) would reveal the stability of the key interactions, particularly the coordination of the sulfonamide group to the active site zinc ion and hydrogen bonds involving the hydroxyl and sulfonyl groups. digitellinc.com

Molecular Docking Studies of this compound with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. rjb.ronih.gov This method is crucial for identifying potential biological targets and understanding the structural basis of inhibition. Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), metalloenzymes that contain a zinc ion in their active site. digitellinc.comresearchgate.net

Docking studies of this compound into the active site of various human carbonic anhydrase isoforms (e.g., hCA II, hCA IX, hCA XII) would be performed to predict its binding affinity and interaction patterns. The primary interaction is expected to be the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion, displacing a water molecule. nih.gov Additional stabilizing interactions, such as hydrogen bonds and van der Waals contacts, would be formed with active site residues. The hydroxyl and chlorine substituents on the phenyl ring would play a significant role in determining isoform selectivity by interacting with variable residues at the entrance of the active site cavity. acs.org

Table 2: Predicted Binding Affinities and Key Interactions of Benzenesulfonamide (B165840) Analogs with Carbonic Anhydrase Isoforms Note: Data is based on published findings for structurally related sulfonamide inhibitors to illustrate the expected binding profile.

| Target Protein | Analog Type | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| hCA II | Benzenesulfonamide | -7.0 to -9.0 | His94, His96, His119 (Zn coordination), Thr199, Thr200 |

| hCA IX | Triazole-benzenesulfonamide | -8.1 to -9.2 | Gln92, Asn66, His68, Thr200 |

| hCA XII | Pyrazole-benzenesulfonamide | IC₅₀ = 0.12 µM | His94, Val121, Leu198, Thr199 |

Conformational Analysis of this compound and its Derivatives

Conformational analysis determines the preferred three-dimensional arrangement of atoms in a molecule. The biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that is complementary to its target's binding site. This analysis can be performed using computational methods or experimentally through X-ray crystallography of the compound or its derivatives. nih.gov

For benzenesulfonamides, a key conformational feature is the torsion angle around the S-N bond. Crystal structure analyses of related N-phenylbenzenesulfonamides reveal that the conformation of the N-C bond within the –SO₂–NH–C– segment is typically gauche relative to one of the S=O bonds. nih.gov The molecule is often twisted at the S-N bond, with reported C-N-S-C torsion angles in the range of -60° to -75°. nih.gov The two aromatic rings (the benzenesulfonyl and the phenyl groups) are tilted relative to each other, with the angle depending on the substitution pattern. For this compound, the intramolecular hydrogen bonding potential between the 4-hydroxy group and an oxygen of the sulfonyl group could further influence and stabilize a specific conformation. rsc.org

Prediction of Molecular Interactions for this compound

The chemical structure of this compound allows for the prediction of several types of molecular interactions that are crucial for binding to a biological target. nih.gov The ability to form these interactions is fundamental to its potential as an enzyme inhibitor. nih.govni.ac.rs

Hydrogen Bonding: The sulfonamide group (–SO₂NH₂) is a potent hydrogen bond donor (the N-H protons) and acceptor (the S=O oxygens). researchgate.net The 4-hydroxy (–OH) group is also an excellent hydrogen bond donor and a moderate acceptor. In a protein active site, the sulfonamide oxygens are expected to form hydrogen bonds with backbone amides (e.g., Thr199 in carbonic anhydrase), while the N-H and O-H protons can donate to acceptor residues like glutamine, asparagine, or histidine. nih.govacs.org

Coordinate Covalent Bonding: As a primary sulfonamide, the most critical interaction with metalloenzymes like carbonic anhydrase is the formation of a coordinate bond between the deprotonated sulfonamide nitrogen and the active site metal ion (typically Zn²⁺). This interaction anchors the inhibitor within the catalytic center. digitellinc.com

The combination of a strong metal-anchoring group, multiple hydrogen bonding points, and a substituted hydrophobic ring suggests that this compound has the structural features necessary for potent and potentially selective interactions with appropriate biological targets.

Advanced Analytical Techniques in 2,3 Dichloro 4 Hydroxybenzenesulfonamide Research

Application of High-Resolution Mass Spectrometry (HRMS) for Characterization of 2,3-Dichloro-4-hydroxybenzenesulfonamide Derivativesresearcher.life

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural characterization of "this compound" derivatives, providing exact mass measurements that facilitate the determination of elemental compositions. researchgate.net This level of precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

In the analysis of novel derivatives, HRMS is employed to confirm the successful incorporation of various substituents or modifications to the parent molecule. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer profound insights into the compound's structure. nih.gov For "this compound" derivatives, characteristic fragmentation pathways of the sulfonamide group can be expected. nih.gov The investigation of these fragmentation patterns under electrospray ionization (ESI) conditions allows for the elucidation of the main fragment ions. nih.gov

Table 1: Illustrative HRMS Fragmentation Data for a Hypothetical Derivative

| Precursor Ion (m/z) | Proposed Elemental Formula | Major Fragment Ions (m/z) | Proposed Neutral Loss |

| 350.9876 | C12H9Cl2N2O4S | 155.9912 | C6H4ClNO2S |

| 175.0193 | C7H5Cl2NO | ||

| 224.9587 | SO2 |

Note: This table is illustrative and presents hypothetical data for a derivative to demonstrate the application of HRMS.

The use of techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometry further enhances the resolution and accuracy of mass measurements, enabling the confident identification of complex derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Confirmation of this compound Analogsresearcher.lifeimist.ma

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural confirmation and stereochemical elucidation of "this compound" analogs. researcher.life Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are utilized to piece together the molecular architecture.

¹H NMR spectra provide information on the chemical environment of protons within the molecule. For sulfonamide derivatives, the proton of the SO₂NH group typically appears as a singlet at a characteristic downfield chemical shift. rsc.orgresearchgate.net Aromatic protons will exhibit signals in the aromatic region of the spectrum, with their coupling patterns revealing their substitution pattern on the benzene (B151609) rings. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. nih.gov The chemical shifts of aromatic carbons are particularly informative for confirming the substitution pattern. nih.gov Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing connectivity between atoms. core.ac.ukucla.edu For chiral analogs of "this compound," Nuclear Overhauser Effect (NOE) experiments can be used to determine the relative stereochemistry by identifying protons that are close in space. nih.gov

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Sulfonamide Analogs

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | SO₂NH | 8.0 - 11.5 rsc.orgresearchgate.netnih.gov |

| ¹H | Aromatic CH | 6.5 - 8.5 rsc.orgnih.gov |

| ¹³C | Aromatic C-SO₂ | 140 - 150 |

| ¹³C | Aromatic C-Cl | 120 - 135 |

| ¹³C | Aromatic C-OH | 150 - 160 |

Note: The chemical shifts are approximate and can vary depending on the specific analog and solvent used.

X-ray Crystallography for Structural Determination of this compound Complexesresearchgate.net

X-ray crystallography provides the definitive method for determining the three-dimensional atomic arrangement of "this compound" and its complexes in the solid state. This technique is particularly valuable for establishing the absolute configuration of chiral centers and understanding the coordination geometry in metal complexes. researchgate.netweizmann.ac.il

By obtaining single crystals of sufficient quality, the precise bond lengths, bond angles, and torsion angles within the molecule can be determined. nih.govmdpi.com This information is crucial for understanding the molecule's conformation and how it packs in a crystal lattice. nih.gov For instance, studies on similar dichlorinated benzenesulfonamide (B165840) structures have revealed details about the torsion angles of the C—SO₂—NH—C segment and the relative orientation of the benzene rings. nih.gov

In the context of metal complexes, X-ray crystallography can confirm the coordination mode of the "this compound" ligand, identifying which atoms are binding to the metal center. researchgate.nettandfonline.com This has been demonstrated in studies of other sulfonamide-metal complexes where coordination often occurs through the sulfonamide nitrogen and a nearby donor atom. researchgate.net

Table 3: Illustrative Crystallographic Data for a Related Dichlorobenzenesulfonamide

| Parameter | Value |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁ nih.gov |

| a (Å) | 9.0756 nih.gov |

| b (Å) | 9.7406 nih.gov |

| c (Å) | 16.432 nih.gov |

| β (°) | 98.157 nih.gov |

| Volume (ų) | 1437.92 nih.gov |

Source: Data for 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. nih.gov

Chromatographic Methods (e.g., HPLC) for Purity Assessment and Separation of this compound Intermediates and Products

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and purity assessment of "this compound" and its synthetic intermediates. researchgate.netmdpi.com Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of sulfonamides. nih.gov

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent such as acetonitrile (B52724) or methanol. ekb.eg The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By optimizing the mobile phase composition, gradient elution, and flow rate, baseline separation of the target compound from its precursors, byproducts, and degradation products can be achieved. ekb.egnih.gov

The purity of a synthesized batch of "this compound" can be determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. HPLC coupled with a mass spectrometer (LC-MS) can be used for the identification of unknown impurities. researchgate.netnih.gov

Table 4: Representative HPLC Method Parameters for Sulfonamide Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) ekb.eg |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-programmed mixture of A and B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: This table provides a general set of parameters that would be optimized for a specific analysis.

Spectroscopic Methods (e.g., IR, UV-Vis) for Probing this compound Interactions and Structural Confirmationresearcher.lifeimist.ma

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental spectroscopic techniques used for the structural confirmation and investigation of interactions involving "this compound".

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For "this compound", the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the sulfonamide, the asymmetric and symmetric stretches of the S=O bonds, and vibrations associated with the substituted benzene rings. nih.gov Changes in these vibrational frequencies upon complexation or hydrogen bonding can provide evidence of intermolecular interactions. imist.ma

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. acs.org The absorption of UV or visible light by "this compound" is due to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophoric system. pharmahealthsciences.net The UV-Vis spectrum can be influenced by the solvent and the pH of the solution, which can alter the ionization state of the molecule. pharmahealthsciences.netresearchgate.net Studying these changes can provide insights into the compound's acidic or basic properties and its interactions with other molecules. nih.gov

Table 5: Characteristic IR Absorption Frequencies for Sulfonamides

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3200 - 3600 |

| N-H (Sulfonamide) | Stretching | 3200 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1300 - 1350 nih.gov |

| S=O (Sulfonyl) | Symmetric Stretching | 1140 - 1180 rsc.orgnih.gov |

| S-N | Stretching | 900 - 940 nih.gov |

Note: These are general ranges and the exact frequencies can vary.

Future Directions and Emerging Research Avenues for 2,3 Dichloro 4 Hydroxybenzenesulfonamide

Integration of Artificial Intelligence and Machine Learning in 2,3-Dichloro-4-hydroxybenzenesulfonamide Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery, offering powerful tools to accelerate the identification and optimization of novel therapeutic compounds. harvard.edumdpi.com For this compound, these computational approaches can be instrumental in navigating the complexities of its potential biological activities and chemical space.

Predictive Modeling and Virtual Screening: Machine learning algorithms can be trained on large datasets of known sulfonamides and their biological activities to develop predictive models. nih.gov These models can then be used to screen virtual libraries of derivatives of this compound, predicting their potential efficacy, toxicity, and pharmacokinetic profiles. mdpi.com This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening. For instance, a data-driven ML model could predict the adsorption of this compound derivatives by biochar in aqueous solutions, a factor that can influence environmental fate and potential therapeutic applications. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. harvard.edunih.gov These models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can explore a vast chemical space to propose novel derivatives with optimized properties. news-medical.net This approach allows for the creation of compounds that may not be intuitively designed by medicinal chemists.

A hypothetical application of AI in this context is presented in the table below:

| AI/ML Application | Description | Potential Impact on this compound Research |

| QSAR Modeling | Development of quantitative structure-activity relationship models to predict the biological activity of derivatives based on their chemical structure. | Rapidly identify promising candidates for synthesis and testing, reducing the number of required experiments. |

| Generative Models | Use of deep learning to generate novel molecular structures with desired properties based on the this compound scaffold. | Discovery of novel and potent derivatives with improved drug-like properties. |

| Predictive Toxicology | AI models trained on toxicological data to predict the potential adverse effects of new derivatives. | Early identification and elimination of potentially toxic compounds, improving the safety profile of lead candidates. |

| Image Analysis | Machine learning algorithms to analyze high-content imaging data from cell-based assays. | Quantify cellular responses to treatment with this compound derivatives, providing insights into mechanism of action. |

Exploration of Novel Biochemical Targets for the this compound Scaffold

The sulfonamide moiety is a well-established pharmacophore present in a wide range of therapeutic agents with diverse biological activities. nih.gov The this compound scaffold, with its specific substitution pattern, offers a unique chemical entity for exploring novel biochemical targets beyond the classical targets of sulfonamides.

Recent research has highlighted the potential of sulfonamide derivatives to interact with a variety of enzymes and receptors. For example, novel sulfonamide derivatives have been designed and synthesized as multitarget antidiabetic agents, showing inhibitory activity against α-glucosidase and α-amylase. rsc.orgresearchgate.netnih.gov This suggests that derivatives of this compound could be investigated for their potential in metabolic disorders.

Furthermore, certain sulfonamide derivatives have shown activity against microbial targets. For instance, N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide has been identified as a dual-target inhibitor of mitochondrial complex II and complex III, which are crucial for cellular respiration in some pathogens. nih.gov This opens up the possibility of developing this compound derivatives as potential antimicrobial agents.

A recent study detailed the synthesis and evaluation of novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide, a structurally related compound. These derivatives were found to bind to human carbonic anhydrases, with some showing selectivity for different isoenzymes. nih.govresearchgate.netnih.gov This indicates that the this compound scaffold could also be explored for its potential as a carbonic anhydrase inhibitor for various therapeutic applications.

The following table summarizes potential novel biochemical targets for the this compound scaffold based on the activities of related sulfonamide compounds:

| Potential Biochemical Target | Therapeutic Area | Rationale |

| α-Glucosidase and α-Amylase | Diabetes | Novel sulfonamide derivatives have shown inhibitory activity against these enzymes. rsc.orgresearchgate.netnih.gov |

| Mitochondrial Complex II and III | Infectious Diseases | A structurally similar dichlorinated benzenesulfonamide (B165840) derivative demonstrated dual inhibition of these complexes. nih.gov |

| Carbonic Anhydrases | Glaucoma, Epilepsy, Cancer | Derivatives of the related 3-amino-4-hydroxy-benzenesulfonamide have shown binding affinity to various carbonic anhydrase isoenzymes. nih.govresearchgate.netnih.gov |

| NLRP3 Inflammasome | Inflammatory Diseases | Sulfonamide-based inhibitors of the NLRP3 inflammasome have been developed. nih.gov |

| Trypanosoma brucei N-Myristoyltransferase | Human African Trypanosomiasis | Pyrazole sulfonamides have been identified as potent inhibitors of this enzyme. nih.gov |

Development of Advanced In Vitro Delivery Systems for this compound

The successful translation of a promising chemical entity into a therapeutic agent is highly dependent on its formulation and delivery. For a compound like this compound, which is likely to be hydrophobic, developing advanced in vitro delivery systems is crucial for its preclinical evaluation. Poor aqueous solubility can hinder its biological testing and lead to inaccurate assessments of its activity.

Several strategies can be employed to enhance the solubility and delivery of hydrophobic compounds in an in vitro setting. These include the use of:

Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. acs.org SEDDS can be tailored to encapsulate hydrophobic drugs and enhance their apparent solubility and dissolution rate.

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. researchgate.net For a hydrophobic compound like this compound, it would likely partition into the lipid bilayer.

Nanoparticle-based Systems: Polymeric nanoparticles and solid lipid nanoparticles can be used to encapsulate hydrophobic drugs, protecting them from degradation and facilitating their cellular uptake. researchgate.net

Oleogels: These are vegetable oil-based organogels that can serve as a vehicle for the targeted delivery of hydrophobic drugs. nih.gov

Self-Assembling Peptides and Amino Acids: Formulations combining self-assembling peptides and amino acids have been shown to be a viable platform for the intravenous delivery of hydrophobic compounds. nih.gov

The table below outlines some potential in vitro delivery systems and their advantages for the study of this compound:

| Delivery System | Composition | Advantages for In Vitro Studies |

| SEDDS | Oils, surfactants, co-solvents | Spontaneous emulsification, enhanced solubility, and dissolution. acs.org |

| Liposomes | Phospholipids, cholesterol | Biocompatible, can deliver both hydrophilic and hydrophobic compounds. researchgate.net |

| Polymeric Nanoparticles | Biodegradable polymers | Controlled release, protection of the compound from degradation. researchgate.net |

| Oleogels | Vegetable oil, gelator | Potential for sustained release. nih.gov |

| Self-Assembling Peptides | Peptides, amino acids | Biocompatible platform for intravenous delivery. nih.gov |

Combinatorial Chemistry Library Generation Based on the this compound Motif

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of structurally related compounds, known as a library. wikipedia.org This approach is particularly well-suited for the exploration of the structure-activity relationships (SAR) of a lead compound like this compound. By systematically modifying different parts of the molecule, researchers can identify the key structural features required for biological activity.

The this compound motif offers several points for diversification:

The Sulfonamide Nitrogen: The hydrogen atom on the sulfonamide nitrogen can be substituted with a wide variety of functional groups.

The Aromatic Ring: While the core is defined, further modifications to the aromatic ring, if synthetically feasible, could be explored.

The Hydroxyl Group: The phenolic hydroxyl group can be derivatized to form ethers or esters.

A "libraries from libraries" approach could be employed, where a core sulfonamide product is generated and then further diversified through a series of parallel reactions. nih.gov Solid-phase synthesis is often used in combinatorial chemistry, as it simplifies the purification of the final products. core.ac.uk An effective parallel solid-phase route has been described for the synthesis of methylenesulfonamides. nih.gov Furthermore, eco-friendly flow synthesis has been utilized to build sulfonamide libraries. acs.org

The generation of a combinatorial library based on the this compound motif would enable the high-throughput screening of these new derivatives against various biological targets, accelerating the discovery of novel and potent compounds.

The following table provides a hypothetical design for a combinatorial library based on the this compound scaffold:

| Point of Diversification | R-Group Library | Potential Synthetic Approach |

| Sulfonamide Nitrogen (R1) | Alkyl chains, aromatic rings, heterocyclic moieties | Reaction of 2,3-dichloro-4-hydroxybenzenesulfonyl chloride with a library of primary and secondary amines. |

| Hydroxyl Group (R2) | Alkyl ethers, acyl esters | O-alkylation or O-acylation of the phenolic hydroxyl group. |

| Aromatic Ring (X) | Additional substituents (if feasible) | Synthesis of analogs with different substitution patterns on the aromatic ring. |

Strategies for Lead Optimization of this compound Derivatives for Pre-clinical Research

Once a lead compound with promising biological activity is identified from the screening of this compound derivatives, the next critical step is lead optimization. This iterative process aims to improve the compound's potency, selectivity, and pharmacokinetic properties to make it a suitable candidate for preclinical development. biobide.com

Structure-Activity Relationship (SAR) Studies: A fundamental aspect of lead optimization is the detailed analysis of the relationship between the chemical structure of the derivatives and their biological activity. patsnap.com This involves systematically modifying the lead compound and assessing the impact of these changes on its potency and selectivity. For sulfonamides, key considerations include the substitution pattern on the aromatic ring and the nature of the substituent on the sulfonamide nitrogen. youtube.com

Improving Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound is a major determinant of its in vivo efficacy. biobide.com Strategies to optimize the pharmacokinetics of this compound derivatives may include:

Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for oral absorption and cell permeability. The dichlorination and hydroxyl group on the parent scaffold will influence this property.

Blocking Metabolic Sites: Identifying and modifying metabolically labile sites can improve the compound's stability and half-life.

Introducing Polar Groups: The introduction of polar functional groups can improve aqueous solubility.

Computational Approaches: Computational tools play a significant role in modern lead optimization. patsnap.com Molecular docking can be used to predict the binding mode of derivatives to their target, guiding the design of more potent analogs. Free energy perturbation (FEP) calculations can provide quantitative predictions of binding affinity, helping to prioritize which compounds to synthesize. nih.gov

Structural Simplification: In some cases, a lead compound may be overly complex or have a high molecular weight. Structural simplification, by removing non-essential functional groups, can lead to compounds with improved drug-like properties and synthetic accessibility. scienceopen.com

The following table outlines key strategies for the lead optimization of this compound derivatives:

| Optimization Strategy | Objective | Example Modification |

| SAR-Guided Modification | Enhance potency and selectivity | Systematic variation of substituents on the sulfonamide nitrogen. patsnap.comyoutube.com |

| Bioisosteric Replacement | Improve ADME properties and/or potency | Replacing a functional group with a bioisostere, for example, replacing a carboxylic acid with a tetrazole. patsnap.com |

| Scaffold Hopping | Discover novel chemical series with improved properties | Replacing the dichlorinated hydroxyphenyl core with a different scaffold while maintaining key pharmacophoric features. patsnap.com |

| Prodrug Approach | Enhance solubility or permeability | Masking the hydroxyl or sulfonamide group with a labile moiety that is cleaved in vivo to release the active drug. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dichloro-4-hydroxybenzenesulfonamide, and how can purity be validated?

- Methodological Answer :

- Step 1 : Start with sulfonation of 2,3-dichloro-4-hydroxybenzene using chlorosulfonic acid under controlled conditions (0–5°C) to form the sulfonyl chloride intermediate .

- Step 2 : React the intermediate with ammonia or ammonium hydroxide in anhydrous tetrahydrofuran (THF) to yield the sulfonamide derivative .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards. Use elemental analysis (C, H, N, S) to verify stoichiometry .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for aromatic proton signals (δ 7.2–7.8 ppm) and sulfonamide NH (δ 5.5–6.0 ppm). Chlorine substituents cause deshielding in adjacent carbons .

- IR : Identify sulfonamide S=O asymmetric/symmetric stretches (1320–1160 cm) and O–H bending (phenolic hydroxyl, ~1250 cm) .

- MS : Use high-resolution ESI-MS to confirm molecular ion [M-H] at m/z 280.93 (calculated for CHClNOS) .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) values for potency comparison .

- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II) via stopped-flow CO hydration assay. IC values < 100 nM suggest high affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific targets?

- Methodological Answer :